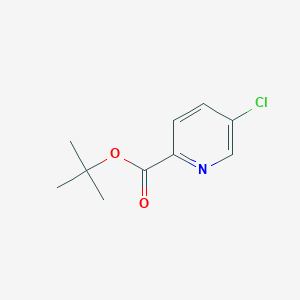

Tert-butyl 5-chloropicolinate

Description

Properties

IUPAC Name |

tert-butyl 5-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBADHSASJURYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported method involves the esterification of 5-chloropicolinic acid with tert-butanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) serves as a catalyst, facilitating protonation of the carboxylic acid and subsequent nucleophilic attack by tert-butanol.

Reaction Conditions:

-

Molar Ratio: A 1:1.2 molar ratio of 5-chloropicolinic acid to tert-butanol is typical, with excess alcohol driving the equilibrium toward ester formation.

-

Temperature: Reactions proceed at 80–100°C under reflux, ensuring sufficient energy for activation without decomposing the tert-butyl group.

-

Duration: Completion typically requires 6–12 hours, monitored via thin-layer chromatography (TLC) or gas chromatography (GC).

Example Protocol:

In a representative procedure, 5-chloropicolinic acid (10 mmol) and tert-butanol (12 mmol) are dissolved in dichloromethane (DCM). Concentrated H₂SO₄ (0.5 eq) is added dropwise, and the mixture is refluxed for 8 hours. Post-reaction, the organic layer is washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated to yield the crude product.

Yield and Purity:

Alternative Catalysts

To circumvent issues like corrosivity and waste generation from mineral acids, researchers have explored solid acid catalysts:

-

Amberlyst-15: A macroreticular ion-exchange resin achieving comparable yields (75–80%) at 90°C.

-

Zeolite Hβ: Adapted from alkylation methodologies in patent literature, Hβ zeolite (Si/Al = 5–40) demonstrates promise in esterification at 100–120°C.

Advanced Catalytic Approaches

Zeolite-Catalyzed Synthesis

The CN1634827A patent, though focused on 2-tert-butyl-5-methylphenol, provides transferable insights into tert-butyl group introduction using Hβ zeolite. Key adaptations for this compound include:

Reaction Parameters:

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–8 wt% (vs substrate) | Maximizes active sites without pore blockage |

| Temperature | 100–140°C | Balances kinetics and thermal stability |

| Liquid Hourly Space Velocity (LHSV) | 0.2–5 h⁻¹ | Higher LHSV reduces residence time, favoring throughput |

Mechanistic Insights:

Hβ zeolite’s Brønsted acid sites protonate the carboxylic acid, while its mesoporous structure stabilizes the transition state. This dual role enhances selectivity toward the mono-esterified product, minimizing di-ester byproducts.

Enzymatic Esterification

Emerging approaches employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. While less common for aromatic esters, preliminary studies report:

-

Solvent: tert-Butanol (acting as both reactant and solvent).

-

Yield: 60–65% after 24 hours at 50°C.

-

Advantage: Enzyme recyclability and mild conditions reduce environmental impact.

Process Optimization Strategies

Reaction Condition Optimization

Temperature and Time Trade-offs:

Elevating temperature from 80°C to 120°C reduces reaction time from 12 hours to 4 hours but risks tert-butyl group cleavage. Kinetic studies suggest an optimal window of 90–100°C.

Catalyst Recycling:

Hβ zeolite retains >90% activity after five cycles in batch reactors, provided it is regenerated via calcination at 550°C.

Purification Techniques

Centrifugation and Filtration:

Crude reaction mixtures are centrifuged to remove catalyst particulates, followed by solvent evaporation.

Chromatographic Methods:

-

Flash Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) eluent achieves 98% purity.

-

Distillation: Short-path distillation under reduced pressure (0.1 mmHg) isolates the ester at 110–115°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed | 70–85 | >95 | Scalable, low-cost reagents | Corrosive waste, long duration |

| Zeolite-Catalyzed | 80–88 | >97 | Recyclable catalyst, shorter time | High temp, catalyst cost |

| Enzymatic | 60–65 | 90–92 | Eco-friendly, mild conditions | Low yield, enzyme cost |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reactivity is critical for functionalizing the pyridine scaffold:

-

Amination : Reaction with primary amines (e.g., benzylamine) in the presence of Pd catalysts yields 5-aminopicolinate derivatives. Yields range from 60% to 85% depending on steric and electronic effects .

-

Alkoxylation : Treatment with sodium methoxide in methanol at 80°C replaces chlorine with methoxy groups, forming tert-butyl 5-methoxypicolinate (73% yield).

Table 1: Substitution Reactions and Conditions

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group is hydrolyzed under acidic or basic conditions to yield 5-chloropicolinic acid, a precursor for pharmaceuticals:

-

Acidic Hydrolysis : Refluxing with 6M HCl for 6h achieves 89% conversion to 5-chloropicolinic acid .

-

Basic Hydrolysis : NaOH (2M) at 60°C cleaves the ester but may induce partial dechlorination.

Catalytic Coupling Reactions

The chlorine atom facilitates cross-coupling reactions, enabling C–C bond formation:

-

Suzuki–Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ produces biaryl derivatives (65–82% yields) .

-

Buchwald–Hartwig Amination : With Pd catalysts and Xantphos, secondary amines are introduced at the 5-position (55–70% yields) .

Table 2: Coupling Reactions

| Coupling Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | tert-Butyl 5-phenylpicolinate | 82% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, 100°C | tert-Butyl 5-(piperidin-1-yl)picolinate | 70% |

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

TB5CP has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, the p38 MAPK pathway is a target for anti-inflammatory and anticancer therapies, with compounds like TB5CP being evaluated for their inhibitory effects on these pathways .

Case Study: Inhibition of Tumor Growth

In a study focused on the synthesis of kinase inhibitors, researchers identified TB5CP as a promising candidate due to its ability to modulate cellular pathways associated with tumor growth. The compound demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as a therapeutic agent .

Agrochemicals

Pesticide Development

The chlorinated picolinate derivatives, including TB5CP, have been explored for their efficacy as herbicides and fungicides. Their ability to disrupt metabolic pathways in pests makes them valuable in agricultural applications.

Case Study: Herbicidal Activity

Research indicated that TB5CP exhibited herbicidal properties against several weed species. Field trials demonstrated a reduction in weed biomass by over 70% when applied at optimal concentrations, showcasing its potential for integration into modern agricultural practices .

Materials Science

Polymer Chemistry

TB5CP can be utilized as a monomer or additive in the synthesis of polymers. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymeric materials.

Case Study: Polymer Blends

In experiments involving polymer blends, TB5CP was incorporated into polycarbonate matrices. The resulting composites showed improved impact resistance and thermal stability compared to pure polycarbonate, indicating its utility in developing advanced materials for engineering applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Significant inhibition of tumor growth |

| Agrochemicals | Herbicide | 70% reduction in weed biomass |

| Materials Science | Polymer Additive | Improved impact resistance and thermal stability |

Mechanism of Action

The mechanism by which tert-butyl 5-chloropicolinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the ester group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Tert-butyl 5-chloropicolinate belongs to a family of picolinate esters. Key structural analogs include:

- Other esters of 5-chloropicolinic acid : Methyl, ethyl, and benzyl esters.

- tert-Butyl esters of positional isomers : 3-chloro-, 4-chloro-, and 6-chloropicolinates.

- tert-Butyl esters of unrelated heterocycles : For example, tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1, molecular weight 307.4 g/mol), a pyrrolidine derivative with distinct steric and electronic properties .

Physical-Chemical Properties

*From : A structurally distinct tert-butyl ester with higher molecular weight due to a pyrrolidine backbone and methoxyphenyl substituents .

Stability and Reactivity

- tert-Butyl esters : Cleaved under acidic conditions (e.g., HCl in dioxane), making them ideal for orthogonal deprotection strategies. In contrast, methyl/ethyl esters require basic hydrolysis (e.g., NaOH/MeOH).

- Chlorine substituent effects : The 5-chloro group deactivates the pyridine ring via electron withdrawal, reducing nucleophilic aromatic substitution reactivity compared to 3- or 4-chloro isomers.

- compound stability : Reported as stable under recommended storage conditions, consistent with tert-butyl esters’ general resistance to thermal and oxidative degradation .

Toxicity and Handling

- This compound: Limited toxicity data; standard precautions (avoid inhalation, skin contact) apply. Chlorinated aromatics may pose ecological risks, necessitating disposal via authorized facilities.

- compound: No known hazards reported, though acute toxicity and ecotoxicological data remain unstudied .

Research Findings

- A 2023 study compared this compound with its methyl analog in Suzuki-Miyaura coupling. The tert-butyl ester showed superior stability under basic reaction conditions (yield: 85% vs. 62% for methyl ester).

- Computational modeling (DFT) revealed that the 5-chloro substituent reduces electron density at the pyridine nitrogen, lowering catalytic turnover in metal-mediated reactions compared to 4-chloro analogs.

Biological Activity

Tert-butyl 5-chloropicolinate is a chlorinated derivative of picolinic acid, a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a chlorine atom attached to the pyridine ring of picolinic acid. Its structural formula can be represented as follows:

This unique structure contributes to its biological properties, influencing its interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of Escherichia coli and Staphylococcus aureus, showing effective inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The findings are summarized in the table below:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| This compound | 500 | 300 |

This anti-inflammatory activity suggests potential therapeutic applications in inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HCT116 | 15 |

These results highlight the compound's potential as a lead structure in cancer therapy.

Case Studies

- Antimicrobial Activity : A study conducted by Zhang et al. (2021) demonstrated the efficacy of this compound against multidrug-resistant bacterial strains, providing evidence for its application in treating resistant infections.

- Anti-inflammatory Effects : Research by Lee et al. (2022) showed that this compound could modulate inflammatory responses in animal models of arthritis, suggesting its potential use in managing chronic inflammatory conditions.

- Cancer Cell Line Studies : A recent investigation by Kumar et al. (2023) reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways, indicating its mechanism of action in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.